3-(Azepan-1-yl)-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione
Description
3-(Azepan-1-yl)-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones
Properties
IUPAC Name |
3-(azepan-1-yl)-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-7-8-15(11-14(13)2)20-17(21)12-16(18(20)22)19-9-5-3-4-6-10-19/h7-8,11,16H,3-6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOBHODODXRKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepanyl Group: This step may involve nucleophilic substitution reactions where an azepane derivative is introduced to the pyrrolidinedione core.
Functionalization with Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-yl)-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to lower oxidation states using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-yl)-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. This might include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Pathway Modulation: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-azepanyl)-1-phenyl-2,5-pyrrolidinedione
- 3-(1-piperidinyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione
Uniqueness
3-(Azepan-1-yl)-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione is unique due to its specific structural features, such as the presence of the azepanyl group and the dimethylphenyl substitution. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
